Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-{[(3-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-(3-FLUOROBENZAMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with fluorobenzamido and fluorophenylcarbamoyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of ETHYL 2-(3-FLUOROBENZAMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the fluorobenzamido and fluorophenylcarbamoyl groups through amide bond formation. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and automated systems to maintain consistency and efficiency .
Chemical Reactions Analysis
ETHYL 2-(3-FLUOROBENZAMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, allowing the introduction of different substituents. Common reagents and conditions for these reactions include organic solvents, specific catalysts, and controlled temperatures.
Scientific Research Applications
ETHYL 2-(3-FLUOROBENZAMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of ETHYL 2-(3-FLUOROBENZAMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
ETHYL 2-(3-FLUOROBENZAMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
ETHYL 4-(3-FLUOROBENZAMIDO)BENZOATE: This compound has a similar fluorobenzamido group but lacks the thiophene ring, making it less versatile in certain applications.
METHYL 2-(3-FLUOROBENZAMIDO)BENZOATE: Similar in structure but with a methyl ester group instead of ethyl, affecting its reactivity and solubility. The uniqueness of ETHYL 2-(3-FLUOROBENZAMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its combination of fluorinated groups and the thiophene ring, providing a balance of stability and reactivity that is valuable in various research applications.
Properties
Molecular Formula |
C22H18F2N2O4S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl 2-[(3-fluorobenzoyl)amino]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H18F2N2O4S/c1-3-30-22(29)17-12(2)18(20(28)25-16-10-5-4-9-15(16)24)31-21(17)26-19(27)13-7-6-8-14(23)11-13/h4-11H,3H2,1-2H3,(H,25,28)(H,26,27) |
InChI Key |
HKWXUGBFBVHRAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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